![molecular formula C10H10F3NO B1269676 2,2,2-三氟-N-[(1R)-1-苯乙基]乙酰胺 CAS No. 39995-50-1](/img/structure/B1269676.png)
2,2,2-三氟-N-[(1R)-1-苯乙基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.1877 g/mol . It is also known by other names such as Acetamide, 2,2,2-trifluoro-N-(1-phenylethyl)- and N-(1-Phenylethyl)trifluoroacetamide . This compound is characterized by the presence of a trifluoromethyl group and a phenylethyl group attached to an acetamide moiety.
科学研究应用
2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
准备方法
The synthesis of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide typically involves the reaction of 1-phenylethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-Phenylethylamine+Trifluoroacetic anhydride→2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After completion of the reaction, the product is purified by recrystallization or column chromatography .
化学反应分析
2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
作用机制
The mechanism of action of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethyl group contributes to the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target of interest .
相似化合物的比较
2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but differs in the presence of dimethyl groups instead of the phenylethyl group.
2,2,2-Trifluoro-N-phenylacetamide: This compound has a phenyl group instead of the phenylethyl group, leading to differences in chemical reactivity and biological activity.
2,2,2-Trifluoro-N-(1-methyl-2-phenylethyl)acetamide: This compound has a similar structure but with a methyl group attached to the phenylethyl group, resulting in variations in its chemical and biological properties.
The uniqueness of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide lies in its specific combination of the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
2,2,2-trifluoro-N-[(1R)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCMJDNHPXGBY-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354670 |
Source


|
| Record name | 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39995-50-1 |
Source


|
| Record name | 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
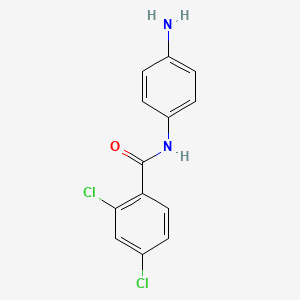
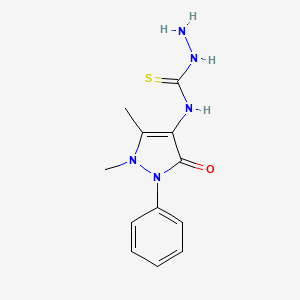
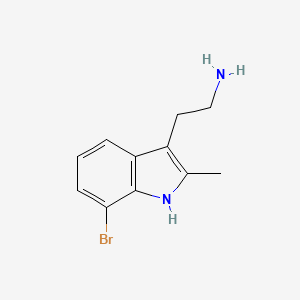
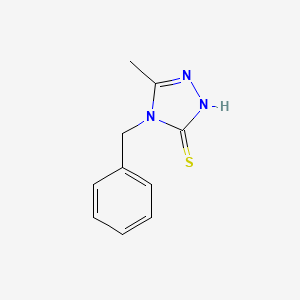
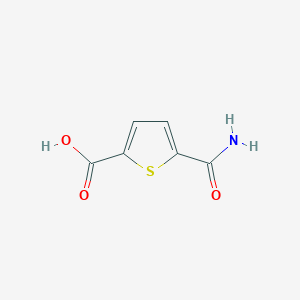
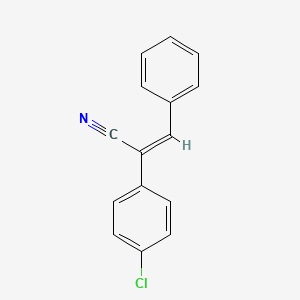
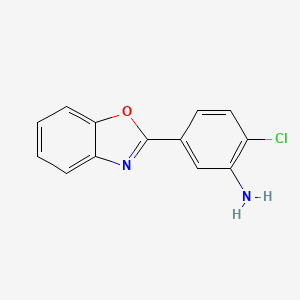
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)
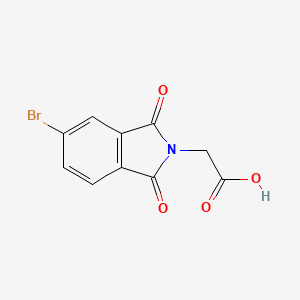
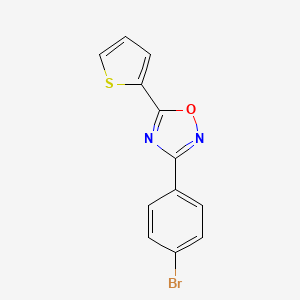
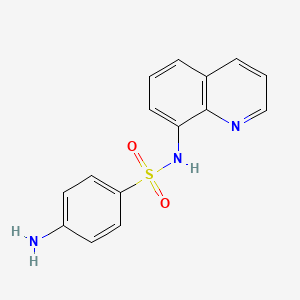
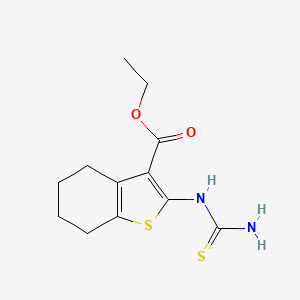
![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
